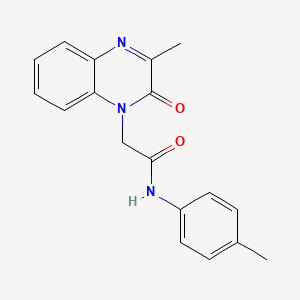

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide

Description

Properties

Molecular Formula |

C18H17N3O2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)20-17(22)11-21-16-6-4-3-5-15(16)19-13(2)18(21)23/h3-10H,11H2,1-2H3,(H,20,22) |

InChI Key |

DKRHFPJKCKKASY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C |

Origin of Product |

United States |

Biological Activity

2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide, a compound featuring a quinoxaline moiety, has garnered interest in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide is . The structure includes a quinoxaline ring and an acetamide group, which contribute to its biological activity. Notably, the compound exhibits intramolecular hydrogen bonding that influences its conformational stability and packing in the crystal lattice .

Synthesis

The synthesis of this compound involves the reaction of 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(p-tolyl)acetamide in the presence of potassium bicarbonate as a base and a phase-transfer catalyst. The reaction is carried out in dimethylformamide (DMF) under reflux conditions, yielding light-yellow crystalline product after recrystallization from ethanol .

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro assays have shown that the compound inhibits bacterial growth by disrupting cell wall synthesis and function .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the compound appears to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Anti-inflammatory Effects

The anti-inflammatory activity of quinoxaline derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide has demonstrated effectiveness in reducing inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

The biological effects of 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide can be attributed to several mechanisms:

- Hydrogen Bonding : The formation of N—H⋯O and C—H⋯O hydrogen bonds contributes to its stability and interaction with biological targets .

- π-stacking Interactions : The compound's structure allows for π-stacking interactions, which may enhance its binding affinity to target proteins involved in disease processes .

- Cell Signaling Pathways : It modulates key signaling pathways associated with inflammation and apoptosis, making it a candidate for further therapeutic exploration.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : Experiments on various cancer cell lines (e.g., HeLa, MCF-7) have shown dose-dependent responses with IC50 values indicating potent anticancer activity.

- Animal Models : In vivo studies demonstrate significant reductions in tumor size and inflammatory markers in treated groups compared to controls.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a phase-transfer catalyst such as benzyltributylammonium chloride. The reaction is conducted under reflux conditions in dimethylformamide, followed by precipitation from water and recrystallization from ethanol to yield light-yellow crystals .

The crystal structure of the compound reveals that it adopts an L-shaped conformation, with significant intramolecular hydrogen bonding that influences its stability and interactions. The quinoxaline moiety is slightly nonplanar, which may affect its biological activity .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. A study highlighted its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its use in treating infections .

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer activities. In vitro studies have demonstrated that 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival . This compound's ability to target specific cancer-related pathways positions it as a promising lead for cancer therapy.

Neurological Applications

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may affect neurotransmitter systems, thereby providing a basis for exploring its use in conditions such as depression or anxiety .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide demonstrated a significant reduction in bacterial viability when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future therapeutic applications.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7). Mechanistic studies indicated that treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a pathway for inducing programmed cell death in malignant cells.

Comparison with Similar Compounds

Key Observations :

Key Insights :

- The thiazolidinone analog demonstrates the importance of the heterocyclic core in determining activity type (anticancer vs. anti-inflammatory).

- Quinazolinone derivatives with ethylamino side chains show that minor substituent changes can modulate potency.

Physicochemical Properties

- Lipophilicity: The 4-methylphenyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., 4-methoxyphenoxy in ).

- Solubility: Quinoxalinone cores may offer better aqueous solubility than morpholinone derivatives due to reduced steric hindrance.

- Stability: The 2-oxo group in quinoxalinone and quinazolinone derivatives may enhance metabolic stability compared to thiazolidinones .

Q & A

Basic: What are the established synthetic routes for 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide and its derivatives?

Answer:

The compound is synthesized via a multi-step route involving quinoxalinone core formation followed by N-alkylation. Key steps include:

- Quinoxaline ring formation : Reacting phenyl hydrazine with diketones or aldehydes under acidic conditions to yield 3-methyl-2-oxoquinoxaline intermediates .

- Acetamide coupling : Introducing the N-(4-methylphenyl)acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting 3-methyl-2-oxoquinoxaline with chloroacetyl chloride, followed by displacement with 4-methylaniline .

- Derivatization : Substituents on the phenyl ring (e.g., halogens, nitro groups) are introduced using Na₂CO₃ in CH₂Cl₂ with acyl chlorides or electrophilic reagents .

Methodological Note : Reaction optimization (e.g., stoichiometry, solvent selection) is critical for yield improvement. For instance, Kamal et al. achieved 58% yield via iterative Na₂CO₃ addition and gradient chromatography .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

Answer:

Standard characterization includes:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., δ 7.69 ppm for NH in CDCl₃) and monitor substituent effects .

- Mass spectrometry (ESI/APCI+) : Verify molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

- Chromatography : Thin-layer (TLC) and column chromatography with CH₂Cl₂/MeOH gradients for purity assessment .

Validation : Cross-referencing spectral data with computational predictions (e.g., PubChem) ensures structural accuracy .

Basic: How are initial biological activities (e.g., anticonvulsant) evaluated for this compound?

Answer:

- In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents to assess seizure suppression .

- Dose-response studies : Administering derivatives at 30–100 mg/kg to determine ED₅₀ values .

- Control comparisons : Benchmarking against standard agents (e.g., phenobarbital) to establish efficacy thresholds .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

Answer:

- Substituent variation : Systematically modifying the phenyl ring (e.g., electron-withdrawing groups at the para position) to probe interactions with biological targets .

- Pharmacophore mapping : Using X-ray crystallography or docking simulations to identify critical binding motifs (e.g., acetamide orientation) .

- Biological assays : Correlating substituent effects with activity profiles (e.g., ED₅₀ shifts in MES models) .

Case Study : Kamal et al. demonstrated that nitro-substituted derivatives showed higher anticonvulsant activity than methoxy analogs, suggesting electronic effects dominate SAR .

Advanced: What computational methods optimize reaction yields for derivatives?

Answer:

- Quantum chemical calculations : Predicting transition states and intermediates to identify rate-limiting steps .

- Machine learning : Training models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

- Feedback loops : Integrating experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Example : ICReDD’s workflow reduced reaction development time by 50% via hybrid computational-experimental approaches .

Advanced: How to resolve contradictions in biological data across studies (e.g., varying ED₅₀ values)?

Answer:

- Standardized protocols : Ensure consistent animal models, dosing regimens, and endpoint measurements .

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., metabolic differences in rodent strains) .

- Mechanistic studies : Use knock-out models or enzyme assays to verify target engagement (e.g., GABA receptor modulation for anticonvulsants) .

Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability)?

Answer:

- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance solubility .

- LogP optimization : Balancing lipophilicity (via substituents) to improve blood-brain barrier penetration for CNS targets .

- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.